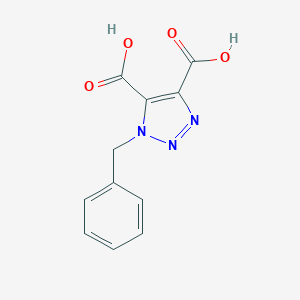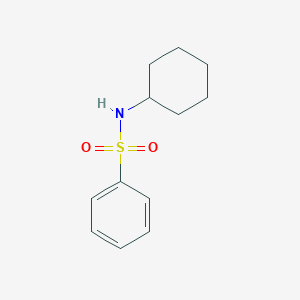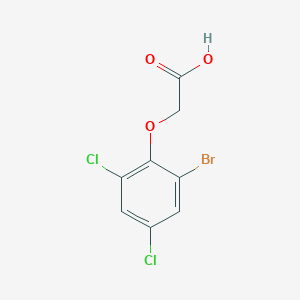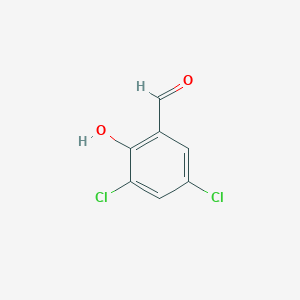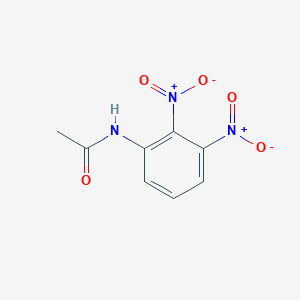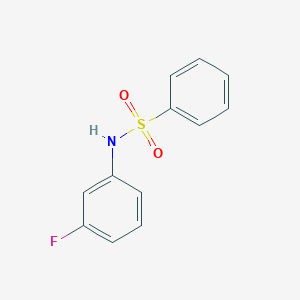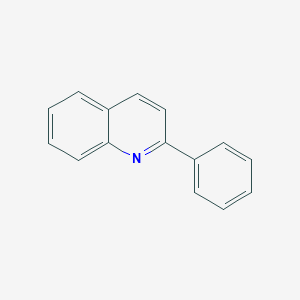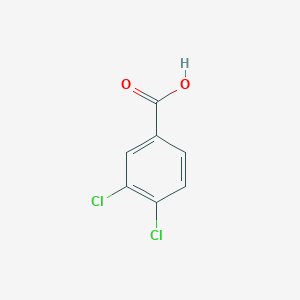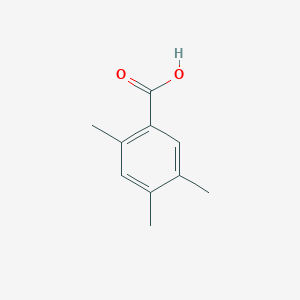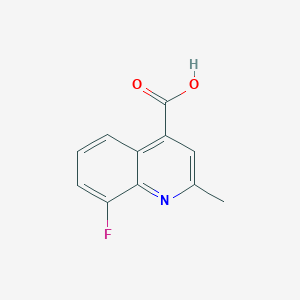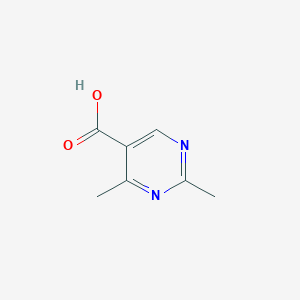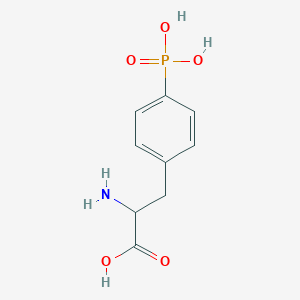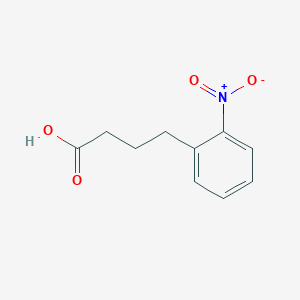
4-(2-Nitrophenyl)butanoic acid
Vue d'ensemble
Description
“4-(2-Nitrophenyl)butanoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known as "2-(4-NITROPHENYL)BUTYRIC ACID" .
Synthesis Analysis
The synthesis of “4-(2-Nitrophenyl)butanoic acid” can be achieved by reacting phenylacetonitrile with bromoethane under alkaline conditions to produce 2-phenylbutanoic acid, which is then nitrated . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “4-(2-Nitrophenyl)butanoic acid” can be represented by the InChI code: InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) .Chemical Reactions Analysis
A study has reported the continuous flow Pd/C-catalyzed hydrogenation of “4-(2-Nitrophenyl)butanoic acid” in a micropacked-bed reactor . The reaction involves the interaction of gaseous and liquid reactants on solid catalysts .Applications De Recherche Scientifique
Pro-Drug Synthesis : 4-(2-Nitrophenyl)butanoic acid derivatives have been synthesized as potential pro-drugs, activated through bioreductive processes. These include derivatives of chlorambucil, an anti-cancer drug (Mann & Shervington, 1991).
Intermediate for Thymidylate Synthase Inhibitors : It serves as a key intermediate in the synthesis of new thymidylate synthase inhibitors, essential for cancer treatment. The synthesis method is noted for its low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).
Micro-Reactor Research : In the study of micro-reactors, the compound's derivatives were used to investigate flow regimes and mass transfer rates, crucial for optimizing chemical reactions in microfluidic systems (Plouffe, Roberge & Macchi, 2016).
Catalytic Antibody Development : Monoclonal antibodies have been created to catalyze the hydrolysis of 4-nitrophenyl butanoate, showcasing applications in biocatalysis and potential therapeutic uses (Kirk et al., 1995).
Enantioselective Synthesis : The compound has been used in the synthesis of both enantiomers of baclofen, a significant pharmaceutical compound, using chiral auxiliaries. This demonstrates its role in enantioselective synthesis in drug development (Camps, Muñoz-Torrero & Sánchez, 2004).
Liquid Crystal Research : It has been utilized in the study of mesomorphic behavior and reentrant phenomena in liquid crystals, contributing to advanced material science (Arora et al., 1989).
Pharmaceutical Intermediate Removal : The compound has been involved in the process of removing undesired isomers in the synthesis of pharmaceutical intermediates, highlighting its role in pharmaceutical manufacturing (H. Fan, 1990).
Chemical Chaperone Quantification : It has been used as an internal standard in the quantification of 4-Phenylbutyric Acid (4-PBA) in cell culture media, important for studying neurodegeneration and cancer (Villani et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-nitrophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-10(13)7-3-5-8-4-1-2-6-9(8)11(14)15/h1-2,4,6H,3,5,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGIMCRPRTWLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292034 | |
| Record name | 4-(2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)butanoic acid | |
CAS RN |
67857-97-0 | |
| Record name | NSC79881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-nitrophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-NITROPHENYL)BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
